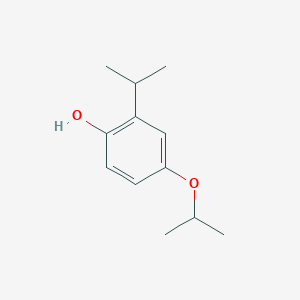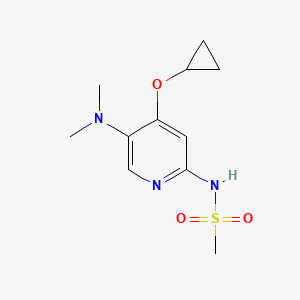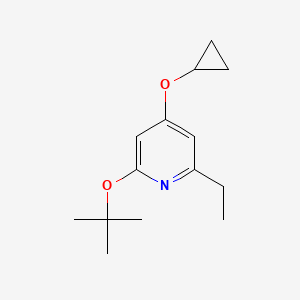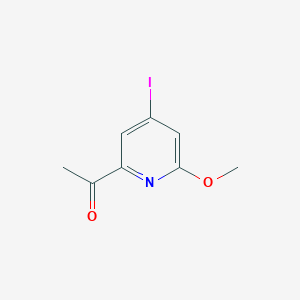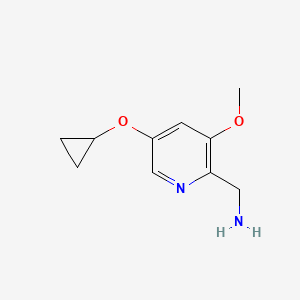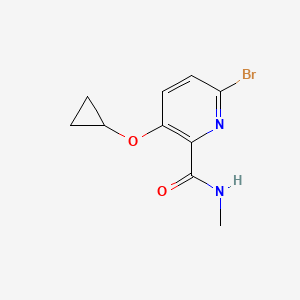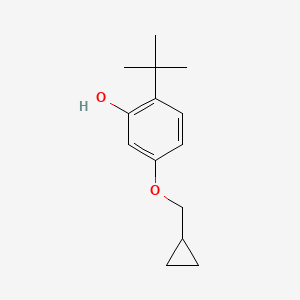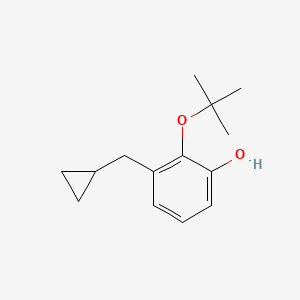
2-Tert-butoxy-3-(cyclopropylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butoxy-3-(cyclopropylmethyl)phenol is an organic compound that features a tert-butoxy group and a cyclopropylmethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the use of tert-butyl 2,2,2-trichloroacetimidate as a tert-butylation reagent under mild conditions . The cyclopropylmethyl group can be introduced via a cyclopropanation reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions would depend on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-3-(cyclopropylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.
Substitution: The tert-butoxy and cyclopropylmethyl groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-Tert-butoxy-3-(cyclopropylmethyl)phenol has several applications in scientific research:
Biology: The compound may be studied for its biological activity and potential use in drug development.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-3-(cyclopropylmethyl)phenol involves its interaction with molecular targets and pathways within biological systems. The specific targets and pathways would depend on the context of its application, such as its use in drug development or as a chemical reagent.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butoxyphenol: Lacks the cyclopropylmethyl group, making it less sterically hindered.
3-Cyclopropylmethylphenol: Lacks the tert-butoxy group, which affects its reactivity and solubility.
2-Tert-butyl-4-methylphenol: Similar in having a tert-butyl group but differs in the position and type of substituents.
Uniqueness
2-Tert-butoxy-3-(cyclopropylmethyl)phenol is unique due to the combination of the tert-butoxy and cyclopropylmethyl groups, which confer distinct steric and electronic properties
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C14H20O2/c1-14(2,3)16-13-11(9-10-7-8-10)5-4-6-12(13)15/h4-6,10,15H,7-9H2,1-3H3 |
InChI Key |
MXPBIAHZZIBOGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC=C1O)CC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


